molecular formula C19H24IN8O12P B12674232 5-Iodocytidylyl-(3'-5')-guanosine CAS No. 55628-64-3

5-Iodocytidylyl-(3'-5')-guanosine

Cat. No.: B12674232
CAS No.: 55628-64-3
M. Wt: 714.3 g/mol
InChI Key: DZCNUBMVAIQJNV-VVVISLFDSA-N
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Description

5-Iodocytidylyl-(3’-5’)-guanosine is a synthetic nucleotide analog that consists of a cytidine and a guanosine molecule linked by a phosphodiester bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodocytidylyl-(3’-5’)-guanosine typically involves the iodination of cytidine followed by the coupling of the iodinated cytidine with guanosine. The iodination process can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions. The coupling reaction is facilitated by the use of phosphoramidite chemistry, which allows for the formation of the phosphodiester bond between the two nucleosides .

Industrial Production Methods

Industrial production of 5-Iodocytidylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodocytidylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodocytidylyl-(3’-5’)-guanosine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of oligonucleotides and nucleic acid analogs.

    Biology: Employed in studies of DNA and RNA structure and function, as well as in the development of nucleic acid-based therapeutics.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of diagnostic reagents and molecular probes for various applications.

Mechanism of Action

The mechanism of action of 5-Iodocytidylyl-(3’-5’)-guanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism and function. The iodine atom in the cytidine moiety can participate in various interactions, affecting the stability and conformation of the nucleic acid. This can lead to the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorocytidylyl-(3’-5’)-guanosine
  • 5-Chlorocytidylyl-(3’-5’)-guanosine
  • 5-Bromocytidylyl-(3’-5’)-guanosine

Uniqueness

5-Iodocytidylyl-(3’-5’)-guanosine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens result in different interactions and reactivity, making this compound particularly useful in specific applications .

Properties

CAS No.

55628-64-3

Molecular Formula

C19H24IN8O12P

Molecular Weight

714.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H24IN8O12P/c20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t6-,7-,9-,10-,11-,12-,16-,17-/m1/s1

InChI Key

DZCNUBMVAIQJNV-VVVISLFDSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I

Origin of Product

United States

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